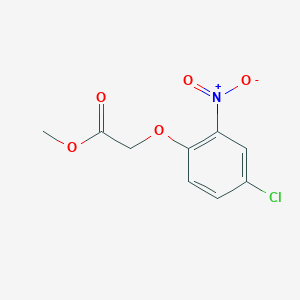

Methyl (4-chloro-2-nitrophenoxy)acetate

Description

Significance of Aryloxyacetic Acid Derivatives in Academic Research

Aryloxyacetic acid derivatives are a class of organic compounds that have garnered substantial interest in academic research due to their diverse biological activities and applications as synthetic intermediates. A significant portion of this research has been driven by their well-established role as plant growth regulators and herbicides. Compounds like 4-chlorophenoxyacetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) are classic examples of synthetic auxins that induce uncontrolled growth in broadleaf weeds, making them highly effective and selective herbicides. nih.gov This biological activity has spurred extensive research into the structure-activity relationships (SAR) of these molecules, exploring how different substituents on the aromatic ring influence their efficacy and selectivity.

Beyond agrochemicals, aryloxyacetic acid derivatives are valuable scaffolds in medicinal chemistry. Researchers have investigated their potential as anti-inflammatory, antimicrobial, and anticancer agents. The core structure provides a versatile platform for modification, allowing chemists to synthesize libraries of compounds for biological screening. For instance, studies have shown that certain derivatives can act as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in the development of anti-inflammatory drugs. mdpi.comresearchgate.net Their utility also extends to being crucial intermediates in the synthesis of more complex heterocyclic compounds with a wide range of pharmacological properties. chemicalbook.com

Overview of Halogenated and Nitrated Phenoxyacetate (B1228835) Compounds in Organic Synthesis

The introduction of halogen and nitro groups onto the phenoxyacetate scaffold significantly influences the compound's chemical properties and reactivity, making these derivatives particularly important in organic synthesis. Halogenation, the process of introducing one or more halogen atoms, is a fundamental transformation in organic chemistry. ijraset.com Halogenated aromatic rings are key building blocks in modern cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, which are pivotal for creating carbon-carbon bonds. ijraset.com The presence of a chlorine atom, as in Methyl (4-chloro-2-nitrophenoxy)acetate, provides a reactive site for such transformations.

The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Furthermore, the nitro group is a versatile functional group that can be readily reduced to an amino group (-NH₂). This transformation is fundamental in the synthesis of anilines, which are precursors to a vast array of dyes, polymers, and pharmaceuticals, including benzimidazole derivatives known for their diverse biological activities. Therefore, a compound bearing both chloro and nitro substituents is a highly functionalized intermediate, offering multiple pathways for synthetic elaboration.

Research Context of this compound within Modern Chemical Science

This compound exists at the intersection of agrochemical research and synthetic methodology. Its structure contains the key pharmacophores of a halogenated and nitrated aryloxyacetic acid, suggesting its potential utility as a building block for creating novel, biologically active molecules.

The primary research context for this compound is as a synthetic intermediate. The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, hydrazides, or other derivatives for biological testing. mdpi.com Simultaneously, the nitro group can be reduced to an amine, opening pathways to synthesize fused heterocyclic systems. The chloro-substituent offers a handle for cross-coupling reactions to build molecular complexity.

While extensive research on this specific methyl ester is not widely available in public literature, its parent acid, (4-chloro-2-nitrophenoxy)acetic acid, is recognized as a chemical intermediate. Therefore, this compound is best understood as a versatile, functionalized molecule available to synthetic chemists for the construction of more complex target structures in the pursuit of new pharmaceuticals and agrochemicals.

Chemical Compound Data

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-chloro-2-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-15-9(12)5-16-8-3-2-6(10)4-7(8)11(13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHRIJCPZRRMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Chloro 2 Nitrophenoxy Acetate and Analogues

Esterification Routes for Aryloxynitroacetates

Esterification provides a direct route to the target molecule, starting from the corresponding carboxylic acid, (4-chloro-2-nitrophenoxy)acetic acid. This approach focuses solely on the formation of the methyl ester from the pre-formed aryloxyacetic acid.

Direct Esterification Processes

The most common method for direct esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the synthesis of Methyl (4-chloro-2-nitrophenoxy)acetate, this involves treating (4-chloro-2-nitrophenoxy)acetic acid with an excess of methanol and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).

The reaction is an equilibrium process. masterorganicchemistry.com To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction, for example, with a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism, commonly referred to as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), proceeds through several reversible steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic addition of the methanol to the protonated carbonyl carbon, forming a tetrahedral intermediate.

Deprotonation of the attacking alcohol's hydroxyl group, followed by protonation of one of the original hydroxyl groups to form a good leaving group (H₂O).

Elimination of water from the intermediate, reforming the carbonyl group.

Deprotonation of the carbonyl oxygen to yield the final ester and regenerate the acid catalyst. masterorganicchemistry.com

Table 1: Illustrative Conditions for Direct Esterification

| Reactant | Alcohol (Solvent) | Catalyst | Key Condition |

| (4-chloro-2-nitrophenoxy)acetic acid | Methanol (excess) | H₂SO₄ (catalytic) | Reflux to drive reaction |

| (4-chloro-2-nitrophenoxy)acetic acid | Methanol | TsOH (catalytic) | Removal of water |

Transesterification Techniques

Transesterification is another equilibrium-driven reaction that converts one ester into another. beilstein-journals.org This method could be employed to synthesize this compound from a different alkyl ester of (4-chloro-2-nitrophenoxy)acetic acid, such as the ethyl or propyl ester. The reaction involves treating the starting ester with methanol in the presence of either an acid or a base catalyst. beilstein-journals.orgorganic-chemistry.org

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. Base-catalyzed transesterification, while often faster, is not suitable if the ester is susceptible to saponification. Various catalysts, including mineral acids, metal alkoxides, and solid-supported catalysts, can be used to promote the reaction. beilstein-journals.org As with direct esterification, using a large excess of methanol is essential to drive the equilibrium toward the desired methyl ester product. biofueljournal.com

Table 2: Comparison of Catalysts in Transesterification

| Catalyst Type | Example | Mechanism | Advantages |

| Acid | Sulfuric Acid (H₂SO₄) | Carbonyl protonation followed by nucleophilic attack | Works for a wide range of substrates |

| Base | Sodium Methoxide (B1231860) (NaOCH₃) | Nucleophilic attack by alkoxide | Often faster reaction rates |

| Heterogeneous | Supported Metal Oxides | Varies | Ease of catalyst removal and recycling |

Nucleophilic Substitution Approaches to Aryloxynitroacetate Formation

The formation of the aryl ether linkage is a critical step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution, where a phenoxide acts as the nucleophile.

Reactions of Halogenated Nitrophenols with Haloacetates

A primary and widely used method for forming the ether bond in this compound is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves two main components: a deprotonated phenol (B47542) (phenoxide) and an organohalide. byjus.com For this specific synthesis, 4-chloro-2-nitrophenol is first deprotonated by a base to form the corresponding 4-chloro-2-nitrophenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl haloacetate, such as methyl chloroacetate or methyl bromoacetate, in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgchemistrytalk.org

The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation of the base but does not interfere with the nucleophile. Common bases used for the deprotonation step include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH).

A similar, well-documented procedure is the preparation of 4-nitrophenoxyacetic acid, where p-nitrophenol is reacted with chloroacetic acid in the presence of sodium hydroxide. prepchem.com This highlights the general applicability of this method for synthesizing aryloxyacetic acids and their esters.

Table 3: Typical Reagents for Williamson Ether Synthesis of this compound

| Phenol | Haloacetate | Base | Solvent |

| 4-chloro-2-nitrophenol | Methyl chloroacetate | K₂CO₃ | Acetone |

| 4-chloro-2-nitrophenol | Methyl bromoacetate | NaH | DMF |

| 4-chloro-2-nitrophenol | Methyl chloroacetate | NaOH | Water/Ethanol |

Mechanistic Considerations and Substituent Effects on Reaction Kinetics

The success of the nucleophilic substitution reaction is heavily influenced by the electronic properties of the substituents on the aromatic ring. Aromatic rings are generally electron-rich and not prone to nucleophilic attack. However, the presence of strong electron-withdrawing groups can make the ring electrophilic and activate it for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org

In the case of 4-chloro-2-nitrophenol, both the chloro and the nitro groups are electron-withdrawing. The nitro group (NO₂) is a particularly strong activating group, especially when positioned ortho or para to the site of substitution (in this case, the oxygen atom). libretexts.orgmasterorganicchemistry.com These groups stabilize the negative charge of the intermediate Meisenheimer complex that forms during an SNAr reaction. wikipedia.org

While the ether formation itself occurs via an SN2 reaction on the haloacetate, the reactivity of the nucleophile (the phenoxide) is determined by these ring substituents. The electron-withdrawing groups increase the acidity of the phenol, facilitating its deprotonation to form the phenoxide. Furthermore, these groups stabilize the resulting phenoxide anion, which can influence its nucleophilicity. The reaction is favored by electron-withdrawing substituents that stabilize the carbanion intermediate formed during the reaction. libretexts.org The kinetics of such reactions are sensitive to the nature and position of these substituents on the aromatic ring.

Advanced Synthetic Strategies and Stereochemical Control

While classical methods are effective, advanced strategies can offer improvements in yield, selectivity, and reaction conditions. For the specific molecule this compound, which is achiral, stereochemical control is not a factor in its direct synthesis. However, the principles are relevant for the synthesis of more complex, chiral analogues.

Advanced synthetic strategies could include the use of phase-transfer catalysis (PTC). PTC can be particularly useful for Williamson ether synthesis when the phenoxide salt is soluble in an aqueous phase and the haloacetate is in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide nucleophile into the organic phase, often leading to faster reaction rates and milder conditions.

Regarding stereochemistry, if a chiral haloacetate (e.g., methyl (R)-2-chloropropionate) were used instead of methyl chloroacetate, the reaction would proceed via an SN2 mechanism, which involves an inversion of stereochemistry at the chiral center. To obtain a specific stereoisomer of an analogue, a stereoselective synthesis would be required. The field of stereoselective reactions involving nitro compounds is extensive and provides pathways to control the three-dimensional arrangement of atoms in more complex molecules. noaa.gov

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency. For the synthesis of aryloxyacetates like this compound, one-pot procedures often employ phase-transfer catalysis (PTC) to facilitate the reaction between the water-soluble phenolate and the organic-soluble haloacetate. crdeepjournal.orgresearchgate.netiajpr.com

Phase-Transfer Catalysis (PTC):

In a solid-liquid PTC system, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is commonly used as the catalyst. The catalyst transports the phenoxide anion from the solid or aqueous phase to the organic phase, where it can react with the methyl haloacetate. ijche.com The use of a mild base like potassium carbonate is often preferred.

A representative one-pot PTC procedure for a related compound, ethyl 2-(4-nitrophenoxy)acetate, involves the reaction of p-nitrophenol with ethyl 2-bromoacetate in the presence of potassium carbonate and a phase-transfer catalyst under sonication. ijche.com This approach highlights the use of ultrasound to enhance the reaction rate.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netbeilstein-journals.orgnih.govorganic-chemistry.orgsciforum.net In the synthesis of aryloxyacetates, microwave assistance can significantly reduce reaction times and improve yields. nih.gov The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods. For instance, the synthesis of 3-arylcoumarins, which involves a condensation reaction of phenylacetic acids, has been successfully achieved under solvent-free microwave conditions. sciforum.net A similar approach could be adapted for the synthesis of this compound.

The following interactive table summarizes typical conditions and outcomes for one-pot syntheses of related aryloxyacetates.

| Reactants | Catalyst/Conditions | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| p-Nitrophenol, Ethyl 2-bromoacetate | K2CO3, TBAB, Sonication | Chlorobenzene | Not specified | High | ijche.com |

| Substituted Phenols, Chloroacetanilides | Microwave Irradiation | Not specified | Short | Good | researchgate.net |

| Phenylacetic acids, Salicylaldehydes | t-BuOK, Microwave Irradiation | Solvent-free | 15 min | up to 91% | sciforum.net |

Stereoselective Synthesis and Enantiomer Resolution

While this compound itself is not chiral, the introduction of a chiral center, for example, by replacing the acetate (B1210297) methyl group with a substituted ethyl group (e.g., Methyl 2-(4-chloro-2-nitrophenoxy)propanoate), would result in a racemic mixture of enantiomers. The separation of these enantiomers is crucial in fields such as agrochemicals and pharmaceuticals, where different enantiomers can exhibit distinct biological activities.

Enzymatic Resolution:

Kinetic resolution using enzymes, particularly lipases, is a widely employed method for the separation of enantiomers of chiral esters. nih.govmdpi.comgoogle.commdpi.comnih.govresearchgate.netmdpi.com This technique relies on the differential rate of reaction of the two enantiomers with the enzyme. In the case of a racemic mixture of a phenoxyacetic acid ester, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

For instance, the kinetic resolution of racemic aryloxy-propan-2-yl acetates has been successfully achieved via hydrolysis catalyzed by various lipases, such as those from Pseudomonas fluorescens and Candida antarctica B (CAL-B). mdpi.com This process yields both the enantiomerically enriched alcohol and the remaining acetate. Similarly, metagenome-derived esterases have been used for the enantioselective kinetic resolution of phenylalkyl carboxylic acid esters. nih.gov

The following table provides examples of enzymatic resolutions of related chiral compounds.

| Substrate | Enzyme | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Lipase from P. fluorescens | Hydrolysis | (S)-acetate and (R)-alcohol with >99% ee | mdpi.com |

| Ethyl esters of racemic phenylalkyl carboxylic acids | Metagenome-derived esterases | Hydrolysis | Enantiomerically pure β-arylalkyl carboxylic acids | nih.gov |

| Racemic 3-arylcarboxylic acid ethyl esters | Amano PS (from Burkholderia cepacia) | Hydrolysis | (S)-carboxylic acids and unreacted (R)-esters in high yields and ee | mdpi.com |

Addressing Rotameric Equilibria in Flexible Ester Derivatives

The study of rotameric equilibria is particularly important for understanding the molecule's three-dimensional structure and its interactions in different environments. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating rotameric equilibria. astr.robeilstein-journals.orgresearchgate.netsemanticscholar.orgsemanticscholar.orgmdpi.com

NMR Studies of Rotamers:

Variable-temperature NMR experiments can be used to study the dynamics of bond rotation. mdpi.com At low temperatures, the interconversion between rotamers may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

For example, in amine-substituted [s]-triazines, the rotational barrier around the triazine-N bond has been measured using variable-temperature 13C NMR. nih.gov Similarly, NMR studies of multi-substituted amides have shown that the ratio of rotamers is dependent on the steric bulk of the substituents. astr.rosemanticscholar.org

Computational Modeling:

In conjunction with experimental techniques, computational methods such as Density Functional Theory (DFT) can be used to calculate the potential energy surfaces for bond rotation and to predict the relative stabilities of different conformers and the energy barriers between them. nih.govmdpi.com

Chemical Reactivity and Transformation Studies of Methyl 4 Chloro 2 Nitrophenoxy Acetate

Reactivity of the Nitro Functional Group

The nitro group is a powerful electron-withdrawing substituent that profoundly impacts the molecule's reactivity. It deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic substitution. The group itself is also susceptible to a variety of chemical transformations, most notably reduction.

Reductive Transformations to Amino Derivatives

The most common transformation of the aromatic nitro group is its reduction to a primary amine (amino derivative). This conversion is a cornerstone of synthetic chemistry as it dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. A variety of reagents and conditions can achieve this transformation, allowing for selectivity in complex molecules.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective. This process is generally clean and high-yielding.

Metals in Acidic Media: A classic and widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). The reaction proceeds through a series of intermediates, with the metal acting as the reducing agent.

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for the reduction of nitroarenes, sometimes offering milder conditions or different selectivities.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Condition | Description | Typical Product |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation. Generally high yield and clean reaction. | Amino group (-NH₂) |

| Fe, HCl | Dissolving metal reduction. Widely used due to low cost and effectiveness. | Amino group (-NH₂) |

| Sn, HCl | Another common dissolving metal reduction method. | Amino group (-NH₂) |

| Zn, NH₄Cl | A milder reduction that can sometimes yield the hydroxylamine (B1172632) intermediate. | Hydroxylamine (-NHOH) or Amino group (-NH₂) |

| SnCl₂ | Tin(II) chloride is a mild reducing agent often used for selective reductions. | Amino group (-NH₂) |

Nucleophilic Aromatic Substitution Mechanisms Involving the Nitro Moiety

The nitro group plays a crucial role in facilitating nucleophilic aromatic substitution (SₙAr) on the phenyl ring. Aryl halides are typically unreactive towards nucleophiles. However, the presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group (in this case, the chlorine atom) dramatically increases the ring's susceptibility to nucleophilic attack. libretexts.org

The mechanism proceeds via a two-step addition-elimination process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (chlorine). This attack is favored because the electron-withdrawing nitro group makes this carbon atom highly electrophilic (electron-poor). This step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, critically, onto the oxygen atoms of the ortho-nitro group. libretexts.org This resonance stabilization lowers the activation energy of the reaction, making it kinetically feasible. youtube.com In the final step, the aromaticity of the ring is restored by the elimination of the leaving group (chloride ion). youtube.com

Because the nitro group in Methyl (4-chloro-2-nitrophenoxy)acetate is ortho to the chlorine atom, it provides the necessary stabilization for this reaction pathway, making the chlorine atom susceptible to displacement by various nucleophiles (e.g., alkoxides, amines, hydroxide). libretexts.orgyoutube.com

Reactivity of the Ester Functional Group

The methyl ester group is another key reactive site in the molecule. It is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolytic Cleavage under Acidic and Basic Conditions

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous H₂SO₄ or HCl), the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. The reaction is reversible, and all intermediates are charged. To drive the reaction to completion, an excess of water is typically used. The products are (4-chloro-2-nitrophenoxy)acetic acid and methanol.

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521) (NaOH), hydrolysis is an irreversible process. The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This addition is followed by the elimination of the methoxide (B1231860) ion (CH₃O⁻) to form the carboxylic acid. The methoxide ion then deprotonates the newly formed carboxylic acid in a fast, irreversible acid-base reaction to yield a carboxylate salt and methanol. Acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product. Studies on similar compounds like p-nitrophenyl acetate (B1210297) show that reaction rates can be significantly influenced by the solvent and pH. scholaris.caresearchgate.netnih.gov

Table 2: Comparison of Acidic and Basic Ester Hydrolysis

| Condition | Catalyst/Reagent | Mechanism | Key Features | Products |

|---|---|---|---|---|

| Acidic | H₃O⁺ (e.g., H₂SO₄, HCl) | Nucleophilic Acyl Substitution | Reversible; requires excess water to favor products. | (4-chloro-2-nitrophenoxy)acetic acid + Methanol |

| Basic | OH⁻ (e.g., NaOH, KOH) | Saponification (Nucleophilic Acyl Substitution) | Irreversible; consumes base stoichiometrically. | Sodium (4-chloro-2-nitrophenoxy)acetate + Methanol |

Intermolecular Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol (R-OH) to produce a new ester, Alkyl (4-chloro-2-nitrophenoxy)acetate, and methanol.

Like hydrolysis, transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the reactant alcohol as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide (RO⁻) corresponding to the desired alcohol is used as the nucleophile. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a methoxide ion (CH₃O⁻). This process is also an equilibrium, and the position of the equilibrium is influenced by the relative stability of the starting materials and products, as well as their concentrations. masterorganicchemistry.com Various catalysts, including metal clusters, can be used to promote these reactions under mild conditions. organic-chemistry.org

Electrophilic and Nucleophilic Reactivity of the Chloronitrophenyl Moiety

Electrophilic Character: These substituents pull electron density away from the aromatic ring, making the ring itself highly electrophilic (electron-poor). This pronounced electron deficiency is the reason the ring is activated towards nucleophilic aromatic substitution, as discussed in section 3.1.2. The carbon atoms bonded to the chlorine and nitro groups, as well as those ortho and para to them, bear a significant partial positive charge and are the primary sites for nucleophilic attack.

Nucleophilic Character: Conversely, the molecule has very weak nucleophilic character. A nucleophile is a species that donates an electron pair. khanacademy.org Due to the electron-withdrawing nature of its substituents, the aromatic ring of this compound is electron-deficient and therefore has no tendency to donate electrons in a chemical reaction. The oxygen atoms of the ether, ester, and nitro groups possess lone pairs, but their nucleophilicity is significantly diminished by the delocalization of these electrons into the electron-poor aromatic system or the adjacent carbonyl group. Therefore, the molecule is unlikely to act as a nucleophile in typical organic reactions.

Targeted Functional Group Interconversions and Derivatizations

The chemical architecture of this compound presents multiple reactive sites amenable to targeted functional group interconversions and derivatizations. The principal locations for chemical modification include the nitro group, the ester functionality, and the aromatic ring. Research in this area focuses on leveraging these sites to synthesize a variety of derivatives with potential applications in different fields of chemistry.

The reactivity of the ester group allows for transformations into other functional groups such as carboxylic acids, amides, and hydrazides. These transformations are fundamental in synthetic organic chemistry for building more complex molecular scaffolds.

One of the key transformations of the nitroaromatic system is the reduction of the nitro group to an amino group. This conversion is a critical step in the synthesis of many biologically active compounds and functional materials. The resulting amino group can then undergo a wide range of further reactions, including diazotization, acylation, and alkylation, opening up pathways to a diverse array of substituted aromatic compounds.

Furthermore, the presence of a chlorine atom on the aromatic ring introduces the possibility of nucleophilic aromatic substitution reactions, although the reactivity is influenced by the electronic effects of the other substituents.

Detailed studies on these transformations provide valuable insights into the chemical behavior of this compound and expand its utility as a versatile chemical intermediate. The following subsections will delve into specific examples of these derivatization reactions, supported by experimental findings from the scientific literature.

A notable transformation involves the hydrolysis of the ester group. In a study focused on a closely related compound, ethyl 2-(4-chloro-5-fluoro-2-nitrophenoxy)acetate, the hydrolysis of the ethyl ester to the corresponding carboxylic acid was achieved under basic conditions. This reaction proceeded alongside an unexpected nucleophilic aromatic substitution of the fluorine atom.

The following table summarizes the key functional group interconversions and derivatizations of this compound and its analogs, providing an overview of the types of transformations that have been explored.

| Starting Material | Reagents and Conditions | Product | Research Focus |

| Ethyl 2-(4-chloro-5-fluoro-2-nitrophenoxy)acetate | 1.5 N NaOH, THF, Room Temperature, 20 h | (4-chloro-5-hydroxy-2-nitrophenoxy)acetic acid | Hydrolysis and Nucleophilic Aromatic Substitution |

| Ethyl 2-(4-chloro-5-fluoro-2-nitrophenoxy)acetate | 1 N NaOH, 96% EtOH, Reflux, 4h | (4-chloro-5-hydroxy-2-nitrophenoxy)acetic acid | Optimization of Hydrolysis and Substitution |

These studies, while not on the exact methyl ester, provide a strong indication of the reactivity of the ester and the aromatic ring in this class of compounds. The interplay between the different functional groups dictates the outcome of the reactions and offers opportunities for the selective synthesis of complex molecules.

Derivatization Strategies and Design of Analogues

Rational Substituent Effects on the Phenoxy Ring

The electronic and steric properties of the phenoxy ring are pivotal to the molecular interactions of Methyl (4-chloro-2-nitrophenoxy)acetate. The existing chloro and nitro substituents create a specific electronic profile. The introduction of additional functional groups allows for a systematic investigation of how changes in these properties affect the compound's behavior.

The introduction of additional halogen atoms, particularly fluorine, is a well-established strategy in medicinal chemistry and agrochemical design to modulate a molecule's properties. Fluorine's unique characteristics—small atomic size, high electronegativity, and its ability to form strong carbon-fluorine bonds—can lead to significant changes in lipophilicity, metabolic stability, and binding affinity.

The synthesis of a fluorinated analogue of this compound could be approached by using a fluorinated phenol (B47542) precursor. For instance, the preparation of compounds like 4-chloro-2-fluoronitrobenzene (B1582716) has been described, which could serve as a starting material for the synthesis of a (4-chloro-2-fluoro-5-nitrophenoxy)acetate derivative.

The addition of a fluorine atom to the phenoxy ring would have several predictable effects:

Electronic Effects: As the most electronegative element, fluorine would act as a strong electron-withdrawing group via induction, further reducing the electron density of the aromatic ring. This can alter the pKa of the molecule and influence its interactions with biological targets.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this metabolic pathway, thereby increasing the compound's biological half-life.

Lipophilicity and Permeability: The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes. This effect is position-dependent and can be a critical factor in improving bioavailability.

Studies on related phenoxyacetic acid herbicides have shown that the pattern of halogenation is crucial for activity. For example, the difference in herbicidal activity and toxicity between 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) underscores the sensitivity of the biological system to the substitution pattern on the aromatic ring.

Table 3: Potential Effects of Additional Halogenation on the Phenoxy Ring

| Substituent Position | Example Structure Fragment | Potential Impact |

| 5-Fluoro | 4-chloro-5-fluoro-2-nitrophenoxy | Increased lipophilicity, blocked metabolic site, strong inductive withdrawal. |

| 6-Fluoro | 4-chloro-6-fluoro-2-nitrophenoxy | Steric hindrance near the ether linkage, altered ring electronics. |

| 3,5-Difluoro | 4-chloro-3,5-difluoro-2-nitrophenoxy | Significant increase in electronic perturbation and metabolic stability. |

The addition of alkyl or alkoxy groups to the phenoxy ring introduces different steric and electronic properties compared to halogens. These groups can be incorporated by starting the synthesis with an appropriately substituted phenol.

Alkyl Groups: Small alkyl groups, such as methyl (-CH₃), are weakly electron-donating through hyperconjugation and increase the molecule's lipophilicity. They also add steric bulk, which can influence the molecule's preferred conformation and its fit within a biological binding site. The synthesis of related compounds like 2-methyl-4-chlorophenoxyacetic acid (MCPA) from p-cresol (B1678582) is a well-established industrial process, indicating the feasibility of this synthetic approach.

The position of these substituents is critical. An alkyl or alkoxy group at the C6 position, ortho to the ether linkage, could provide significant steric hindrance, potentially forcing the side chain into a specific orientation. A substituent at the C5 position would primarily exert an electronic effect.

Table 4: Potential Effects of Alkyl and Alkoxy Substituents

| Substituent | Position | Example Structure Fragment | Potential Impact |

| Methyl | 5 | 4-chloro-5-methyl-2-nitrophenoxy | Increased lipophilicity, weak electron-donating effect. |

| Methyl | 6 | 4-chloro-6-methyl-2-nitrophenoxy | Steric hindrance, potential conformational restriction. |

| Methoxy (B1213986) | 5 | 4-chloro-5-methoxy-2-nitrophenoxy | Electron-donating (resonance), H-bond acceptor. |

| Methoxy | 6 | 4-chloro-6-methoxy-2-nitrophenoxy | Steric and electronic effects near the ether linkage. |

The parent molecule already contains two electron-withdrawing groups (EWGs): a chloro group (weakly deactivating) and a nitro group (strongly deactivating). The addition of further EWGs would make the aromatic ring extremely electron-deficient. This strategy is explored to maximize interactions that rely on electron-poor aromatic rings or to drastically alter the molecule's physicochemical properties.

Examples of additional strong EWGs include another nitro group (-NO₂), a cyano group (-CN), or a trifluoromethyl group (-CF₃). The synthesis of compounds like 2,4-dinitrophenoxyacetic acid demonstrates that multiple nitro groups can be incorporated onto the phenoxy ring.

The consequences of such polysubstitution would be significant:

Enhanced Acidity: The increased inductive and resonance withdrawal would make the corresponding (polysubstituted-phenoxy)acetic acid a stronger acid.

Altered Reactivity: The electron-poor nature of the ring would make it highly susceptible to nucleophilic aromatic substitution, potentially opening up new synthetic pathways for derivatization.

Modified Binding Interactions: The electronic character of the ring is crucial for potential π-π stacking or other non-covalent interactions with biological targets. Introducing multiple EWGs would fundamentally change these interactions.

Table 5: Examples of Additional Electron-Withdrawing Groups (EWGs)

| Additional EWG | Position | Example Structure Fragment | Expected Electronic Impact |

| Nitro (-NO₂) | 6 | 4-chloro-2,6-dinitrophenoxy | Strongly increases electron-withdrawing character of the ring. |

| Cyano (-CN) | 5 | 5-cyano-4-chloro-2-nitrophenoxy | Strong inductive and resonance electron withdrawal. |

| Trifluoromethyl (-CF₃) | 5 | 5-trifluoromethyl-4-chloro-2-nitrophenoxy | Very strong inductive electron withdrawal; increases lipophilicity. |

By systematically exploring these derivatization strategies on the phenoxy ring, a comprehensive understanding of the structure-activity relationships for this class of compounds can be developed, guiding the design of analogues with tailored properties.

Hybrid Molecule Design and Synthesis with Diverse Scaffolds

The design of hybrid molecules from this compound involves a multi-step synthetic approach. The initial step is the conversion of the methyl ester to more reactive intermediates, such as the corresponding carboxylic acid or hydrazide. These intermediates then serve as key building blocks for the introduction of various structural motifs.

Conjugation with Aromatic and Heterocyclic Systems

The conjugation of the (4-chloro-2-nitrophenoxy)acetyl moiety with aromatic and heterocyclic systems is a versatile strategy to create a diverse library of new compounds. This is typically achieved through the formation of amide or hydrazone linkages.

The synthesis of these conjugated molecules commences with the preparation of key intermediates from this compound. The first intermediate is (4-chloro-2-nitrophenoxy)acetic acid, which can be obtained through the hydrolysis of the starting methyl ester. While a specific procedure for this exact substrate is not detailed in the reviewed literature, a general approach involves heating the ester with a base such as sodium hydroxide (B78521) in a solvent mixture like aqueous methanol, followed by acidification to precipitate the carboxylic acid.

The second crucial intermediate is 2-((4-chloro-2-nitrophenoxy)acetyl)hydrazine. This is synthesized by reacting this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol, under reflux conditions. This reaction is a standard method for converting esters to hydrazides.

With these intermediates in hand, various aromatic and heterocyclic amines can be coupled with (4-chloro-2-nitrophenoxy)acetic acid to form amide bonds. Standard peptide coupling reagents can be employed for this transformation. Alternatively, the hydrazide intermediate can be reacted with a variety of aromatic and heterocyclic aldehydes and ketones to form hydrazones, which are themselves a class of conjugated hybrid molecules.

Integration into Known Biologically Active Pharmacophores (e.g., Benzoxazole (B165842), Thiazolidinone)

The (4-chloro-2-nitrophenoxy)acetate framework can be integrated into well-established pharmacophores like benzoxazoles and thiazolidinones to generate novel hybrid molecules with potential biological activities.

Benzoxazole Derivatives:

The synthesis of benzoxazole hybrids of this compound typically involves the initial hydrolysis of the methyl ester to (4-chloro-2-nitrophenoxy)acetic acid. This carboxylic acid derivative is then coupled with a substituted 2-aminophenol (B121084). The resulting N-(2-hydroxyphenyl)amide intermediate can then undergo cyclization to form the benzoxazole ring. This cyclization can be promoted by heating or by using a dehydrating agent. General methods for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and carboxylic acids or their derivatives are well-documented in the literature, providing a solid foundation for this synthetic route. nih.govnih.govresearchgate.netsioc-journal.cnorganic-chemistry.org

A plausible synthetic route is outlined below:

Hydrolysis: this compound is hydrolyzed to (4-chloro-2-nitrophenoxy)acetic acid.

Amide Coupling: The resulting carboxylic acid is coupled with a substituted 2-aminophenol using a suitable coupling agent to yield 2-(4-chloro-2-nitrophenoxy)-N-(2-hydroxyphenyl)acetamide.

Cyclization: The intermediate amide undergoes intramolecular cyclization upon heating, often in the presence of a catalyst, to afford the desired 2-((4-chloro-2-nitrophenoxy)methyl)benzoxazole derivative.

Thiazolidinone Derivatives:

The integration of the this compound moiety into a thiazolidinone ring follows a different synthetic pathway, initiated by the formation of 2-((4-chloro-2-nitrophenoxy)acetyl)hydrazine. This hydrazide is a key precursor for the construction of the thiazolidinone scaffold.

The general and widely adopted method for the synthesis of 4-thiazolidinones involves the following steps:

Hydrazone Formation: 2-((4-chloro-2-nitrophenoxy)acetyl)hydrazine is condensed with a variety of aromatic or heterocyclic aldehydes. This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid, to yield the corresponding N'-((substituted)methylene)-2-(4-chloro-2-nitrophenoxy)acetohydrazide (a Schiff base).

Cyclocondensation: The resulting hydrazone is then subjected to a cyclocondensation reaction with thioglycolic acid. This step is the hallmark of 4-thiazolidinone (B1220212) synthesis and is usually performed by refluxing the reactants in a solvent such as 1,4-dioxane (B91453) or toluene, sometimes with the addition of a dehydrating agent or a catalyst like anhydrous zinc chloride. This reaction leads to the formation of the 4-thiazolidinone ring.

The resulting hybrid molecule incorporates the (4-chloro-2-nitrophenoxy)acetyl group attached to the nitrogen atom of the thiazolidinone ring, with the substituent from the aldehyde at the 2-position of the thiazolidinone ring.

A representative synthetic scheme for the formation of these thiazolidinone derivatives is as follows:

| Step | Reactants | Product |

| 1 | This compound + Hydrazine hydrate | 2-((4-chloro-2-nitrophenoxy)acetyl)hydrazine |

| 2 | 2-((4-chloro-2-nitrophenoxy)acetyl)hydrazine + Substituted aldehyde | N'-((substituted)methylene)-2-(4-chloro-2-nitrophenoxy)acetohydrazide |

| 3 | N'-((substituted)methylene)-2-(4-chloro-2-nitrophenoxy)acetohydrazide + Thioglycolic acid | 2-(Aryl/Heteroaryl)-3-(2-(4-chloro-2-nitrophenoxy)acetamido)thiazolidin-4-one |

Structure Activity Relationship Sar Investigations

Systematic Analysis of Halogen and Nitro Group Positions on Activity

The arrangement of substituents on the aromatic ring of phenoxyacetate (B1228835) derivatives is a critical determinant of their biological activity. The specific placement of the chlorine atom and the nitro group in Methyl (4-chloro-2-nitrophenoxy)acetate is crucial for its efficacy, as positional changes can dramatically alter the molecule's interaction with its biological target.

Positional Isomerism and Biological Impact

The biological activity of substituted aromatic compounds is highly sensitive to the location of functional groups on the phenyl ring. aocs.org For the phenoxyacetic acid class of compounds, which act as synthetic auxins, a specific substitution pattern is often required for optimal activity. nih.gov The substitution at the 2- and 4-positions of the phenyl ring is a common feature among many active herbicides in this class, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). mt.govwikipedia.org

Moving the chloro or nitro group to other positions on the ring (e.g., to the 3- or 5-position) would create a positional isomer with a different three-dimensional shape and electron distribution. This would likely alter its ability to bind effectively to the target auxin receptors, potentially leading to a significant decrease in herbicidal activity. For instance, in related nitroaromatic compounds, isomers with different nitro group positions exhibit markedly different levels of mutagenic potency, highlighting the biological importance of substituent placement.

| Compound | Substitution Pattern | Relative Auxin Activity (Qualitative) |

|---|---|---|

| Phenoxyacetic Acid | Unsubstituted | Low |

| 4-Chlorophenoxyacetic Acid | 4-Chloro | High |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | 2,4-Dichloro | Very High |

| 2,6-Dichlorophenoxyacetic Acid | 2,6-Dichloro | Antagonistic (low to no activity) |

Correlation of Electronic Properties with Activity

The biological activity of this compound is profoundly influenced by the electronic properties of its substituents. Both the chlorine atom and the nitro group are strongly electron-withdrawing. The nitro group, in particular, significantly deactivates the aromatic ring towards electrophilic substitution by pulling electron density away from it through resonance. This creates partially positive charges at the ortho and para positions relative to the nitro group.

This strong electron-withdrawing nature affects the acidity of the corresponding carboxylic acid (after hydrolysis of the methyl ester), which can be a key factor in its interaction with the target protein and its transport within the plant. Quantitative Structure-Activity Relationship (QSAR) studies on related phenoxyacetic acids have shown that the biological potency often correlates with electronic parameters (like the Hammett constant, σ) of the substituents on the aromatic ring. researchgate.net Generally, electron-withdrawing groups at the para- and/or meta-positions have been associated with increased activity in some series of phenoxyacetic acid derivatives. mt.gov The combination of a chloro group at the 4-position and a nitro group at the 2-position creates a distinct electronic profile that is integral to the molecule's specific biological function.

Elucidation of the Ester Moiety's Contribution to Molecular Recognition

In the context of aryloxyacetate herbicides, the ester moiety, such as the methyl ester in this compound, typically functions as a pro-drug. The active form of these herbicides is the corresponding carboxylic acid. wikipedia.org The primary role of the ester is to facilitate absorption and translocation within the target organism.

The methyl ester increases the lipophilicity (fat-solubility) of the molecule compared to the free acid. This property enhances its ability to penetrate the waxy cuticle of plant leaves. wikipedia.org Once inside the plant, ubiquitous carboxylesterase enzymes hydrolyze the ester bond to release the active (4-chloro-2-nitrophenoxy)acetic acid. nih.gov This free acid is the molecule that is ultimately recognized by the target protein machinery, where it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and plant death. mt.govresearchgate.net Therefore, the ester moiety is crucial for bioavailability and delivery to the site of action rather than for direct molecular recognition at the final biological target.

Assessment of Side Chain Modifications on Efficacy and Selectivity

Modification of the ester side chain is a common strategy to alter the physicochemical properties and performance of phenoxyacetate herbicides. Changing the alkyl group of the ester (e.g., from methyl to ethyl or butyl) can impact volatility, solubility, and the rate of hydrolysis to the active acid.

Early phenoxyacetate herbicides utilized short-chain esters like methyl and ethyl. However, these were found to have high vapor pressure, leading to volatility issues where the herbicide could drift and damage nearby non-target crops. wikipedia.org This led to the development of longer-chain, lower-volatility esters.

The following table provides a conceptual overview of how modifying the ester side chain can affect key properties of a phenoxyacetate herbicide.

| Ester Side Chain | Relative Volatility | Relative Lipophilicity | Potential Impact on Performance |

|---|---|---|---|

| Methyl | High | Moderate | Rapid action, but high drift potential. |

| Ethyl | Moderate-High | Moderate-High | Balance of activity and reduced volatility compared to methyl. |

| Butyl | Low | High | Improved cuticular penetration, low drift potential. |

| Iso-octyl | Very Low | Very High | Significantly reduced volatility, often used in modern formulations. |

Comparative SAR Profiling with Related Aryloxyacetate and Nitrophenyl Scaffolds

The SAR of this compound can be understood by comparing it to two related structural classes: other aryloxyacetates and simpler nitrophenyl compounds.

Aryloxyacetate Scaffold: The foundational structure is the phenoxyacetic acid core, which confers the auxin-mimicking mechanism of action. wikipedia.org The SAR for this class is well-established. For example, 2,4-D is a highly active herbicide with chlorine atoms at the 2- and 4-positions. mt.gov Replacing these with other groups or changing their positions drastically alters activity. This compound shares the 4-chloro substitution with 2,4-D but replaces the 2-chloro with a 2-nitro group. This substitution maintains the electronic demand at the ortho position but introduces the unique properties of the nitro group, distinguishing its activity profile from that of 2,4-D.

Nitrophenyl Scaffold: The presence of a nitro group on an aromatic ring is a common feature in many biologically active molecules, including antimicrobials and other pesticides. The nitro group's strong electron-withdrawing capacity and its potential to undergo metabolic reduction to reactive intermediates are key to its function in these compounds. In this compound, the 2-nitro group significantly influences the electronic character of the entire molecule, likely modulating its interaction with the auxin receptor system compared to non-nitrated analogs. The combination of the aryloxyacetate "auxinophore" with the potent electronic modification provided by the chloro and nitro substituents results in a molecule with a unique and specific biological activity profile.

Mechanism of Action Research at the Molecular and Cellular Level

Elucidation of Molecular Targets and Ligand-Target Interactions

Currently, there is a lack of specific published research identifying the direct molecular targets of Methyl (4-chloro-2-nitrophenoxy)acetate.

No specific data from enzyme inhibition assays or binding studies for this compound, including its potential interaction with enzymes like PqsD, are available in the current body of scientific literature. Research on structurally related compounds, such as (2-nitrophenyl)methanol derivatives, has shown inhibitory activity against PqsD, a key enzyme in the quorum-sensing pathway of Pseudomonas aeruginosa. However, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures.

Information regarding the interaction and modulation of specific receptors by this compound is not documented in available research.

Cellular Pathways Affected by Compound Treatment

Specific investigations into the cellular pathways modulated by this compound have not been reported.

There are no published studies that specifically examine the ability of this compound to induce apoptosis or cause perturbations in the cell cycle. For context, other substituted phenoxy derivatives, such as 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide, have been shown to induce apoptosis in cancer cell lines through the downregulation of anti-apoptotic proteins. However, the relevance of this to the activity of this compound is undetermined.

The role of reactive oxygen species (ROS) in any potential cellular effects mediated by this compound has not been investigated.

Mechanistic Insights Derived from Structure-Activity Correlations

While specific structure-activity relationship (SAR) studies for this compound are not available, general SAR principles for phenoxyacetate (B1228835) derivatives have been explored in different therapeutic contexts. For instance, studies on phenoxyacetic acid derivatives as antisickling agents and as selective COX-2 inhibitors have demonstrated that the nature and position of substituents on the phenyl ring significantly influence their biological activity. These studies provide a framework for how the chloro and nitro substitutions on the phenoxy ring of the target compound might contribute to its yet-to-be-discovered biological profile.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework. For Methyl (4-chloro-2-nitrophenoxy)acetate, ¹H and ¹³C NMR are fundamental for structural verification, while advanced 2D NMR techniques can further confirm atomic connectivity.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, specific resonances corresponding to the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester are expected.

The aromatic region of the spectrum is anticipated to show three distinct signals for the protons on the substituted benzene (B151609) ring. The proton ortho to the nitro group is expected to appear at the most downfield chemical shift due to the strong electron-withdrawing nature of the nitro group. The other two aromatic protons will exhibit chemical shifts influenced by both the chloro and the ether functionalities, with their coupling patterns revealing their relative positions.

The methylene protons of the -OCH₂- group are expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. Similarly, the methyl protons of the ester group (-OCH₃) will also appear as a singlet, typically at a more upfield position compared to the methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.9 - 8.1 | d | ~2.5 |

| H-5 | 7.4 - 7.6 | dd | ~9.0, ~2.5 |

| H-6 | 7.0 - 7.2 | d | ~9.0 |

| -OCH₂- | 4.8 - 5.0 | s | - |

| -OCH₃ | 3.8 - 3.9 | s | - |

Note: Predicted values are based on standard chemical shift tables and substituent effects.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with their specific chemical shifts determined by the electronic effects of the substituents. The carbon atom bearing the nitro group and the carbon atom attached to the ether oxygen will be significantly deshielded. The carbon atom bonded to the chlorine will also show a downfield shift. The methylene carbon of the acetate group and the methyl carbon of the ester will appear at more upfield chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-1 | 150 - 154 |

| C-2 | 140 - 144 |

| C-3 | 126 - 130 |

| C-4 | 128 - 132 |

| C-5 | 120 - 124 |

| C-6 | 115 - 119 |

| -OCH₂- | 65 - 69 |

| -OCH₃ | 52 - 56 |

Note: Predicted values are based on standard chemical shift tables and substituent effects.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced two-dimensional (2D) NMR techniques can be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₉H₈ClNO₅), the expected monoisotopic mass can be calculated with high precision. The presence of chlorine would be indicated by the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Monoisotopic Mass (m/z) |

| [M+H]⁺ | 246.0113 |

| [M+Na]⁺ | 268.0032 |

| [M+K]⁺ | 283.9772 |

Note: Calculated values are for the most abundant isotopes of each element.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ESI-MS, this compound would typically be observed as protonated molecules [M+H]⁺ or as adducts with alkali metals, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The fragmentation pattern in the ESI-MS/MS spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group, the entire acetate moiety, or the nitro group, helping to confirm the different functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a definitive analytical technique for the identification and purity assessment of this compound. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the volatilized sample is introduced into a GC column, often a capillary column with a nonpolar stationary phase, where separation occurs based on the compound's boiling point and affinity for the stationary phase. As this compound elutes from the column, it enters the mass spectrometer. Electron ionization (EI) is a common technique used, where the molecule is bombarded with electrons, leading to the formation of a molecular ion ([M]⁺) and a series of characteristic fragment ions.

The resulting mass spectrum is a unique fingerprint of the molecule. The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (245.02 g/mol , for the ³⁵Cl isotope). The fragmentation pattern provides structural confirmation. Key fragmentation pathways for this molecule would likely involve the cleavage of the ester group, the ether linkage, and losses of the nitro group. For instance, the loss of the methoxycarbonyl group (-•COOCH₃) or the methoxy group (-•OCH₃) would produce significant fragment ions.

Purity is determined by analyzing the gas chromatogram. A pure sample will exhibit a single major peak at a specific retention time. The presence of other peaks indicates impurities, which can be identified by their respective mass spectra. Quantitative analysis can also be performed by integrating the peak area and comparing it to a calibration curve generated with a certified reference standard of this compound.

Table 1: Predicted Characteristic Mass Fragments for this compound in GC-MS (EI)

| Fragment Ion | Predicted m/z | Possible Identity |

|---|---|---|

| [M]⁺ | 245/247 | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |

| [M - •OCH₃]⁺ | 214/216 | Loss of a methoxy radical |

| [M - •COOCH₃]⁺ | 186/188 | Loss of a methoxycarbonyl radical |

| [C₇H₅ClNO₃]⁺ | 186/188 | 4-chloro-2-nitrophenoxy cation |

Note: This data is predictive and based on common fragmentation patterns for similar structures. Actual experimental data may vary.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable, non-destructive techniques for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation by the molecule, a spectrum is generated that reveals the characteristic vibrational frequencies of its chemical bonds.

The FT-IR spectrum of this compound would display several key absorption bands that confirm its structure. The presence of the ester group is identified by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1760-1740 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkages would also be prominent, usually found in the 1300-1000 cm⁻¹ range.

The aromatic nitro group (Ar-NO₂) is another key feature, giving rise to two distinct and strong stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch near 1350-1300 cm⁻¹. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Finally, the carbon-chlorine (C-Cl) bond would produce a stretching vibration in the fingerprint region, typically between 800-600 cm⁻¹.

Table 2: Characteristic IR/FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Ester C=O | Stretch | 1760-1740 | Strong |

| Aromatic NO₂ | Asymmetric Stretch | 1550-1500 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |

| Aromatic NO₂ | Symmetric Stretch | 1350-1300 | Strong |

| Ether C-O | Stretch | 1250-1200 | Strong |

| Ester C-O | Stretch | 1200-1150 | Strong |

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and performing precise quantification of this compound. Due to its polarity and molecular weight, reversed-phase HPLC is the most suitable approach.

In a typical reversed-phase setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used. The mobile phase would consist of a polar solvent mixture, commonly acetonitrile (B52724) or methanol, and water, often with a buffer or acid modifier (e.g., formic acid) to ensure sharp peak shapes. The separation is based on the compound's partitioning between the stationary and mobile phases.

Detection is typically achieved using a UV-Vis detector. The aromatic and nitro functional groups in this compound result in strong chromophores, allowing for sensitive detection at specific wavelengths, likely in the 254 nm to 300 nm range.

For purity analysis, a chromatogram is generated, and the area of the main peak is compared to the total area of all peaks. A high percentage area for the main peak indicates high purity. For quantification, a calibration curve is constructed by analyzing known concentrations of a pure reference standard. The concentration of this compound in an unknown sample is then determined by comparing its peak area to this curve.

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | UV-Vis (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the consumption of reactants and the formation of products.

To monitor a reaction, small aliquots are taken from the reaction mixture at different time intervals and spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), which is typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

After development, the separated spots are visualized, commonly under UV light, where the aromatic rings in the reactants and product will appear as dark spots. The progress of the reaction is determined by comparing the intensity of the spot corresponding to the starting material with the intensity of the spot for the product. The retention factor (Rf), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, is characteristic for each compound in a given solvent system. A completed reaction is indicated by the disappearance of the starting material spot and the appearance of a strong product spot.

Table 4: Example TLC System for Monitoring Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV lamp at 254 nm |

| Observation | Monitor disappearance of reactant spot and appearance of product spot with a distinct Rf value. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry and various electronic properties of molecules. For Methyl (4-chloro-2-nitrophenoxy)acetate, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would be performed to determine the most stable three-dimensional conformation.

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netmdpi.com For instance, the analysis would likely show a twisted conformation, with a specific dihedral angle between the plane of the phenyl ring and the plane of the acetate (B1210297) group. nih.gov The nitro group itself is often slightly out-of-plane with the benzene (B151609) ring. mdpi.com The electronic properties derived from DFT include the dipole moment, polarizability, and the distribution of electronic charge across the molecule, which are crucial for understanding its interaction with its environment. researchgate.netacs.org

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT Note: This data is representative of typical DFT calculation results for similar aromatic compounds and serves as an illustrative example.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-N (Nitro) Bond Length | ~1.48 Å |

| N-O (Nitro) Bond Length | ~1.22 Å |

| C-O (Ether) Bond Length | ~1.37 Å |

| C=O (Ester) Bond Length | ~1.21 Å |

| Phenyl Ring-Nitro Group Dihedral Angle | ~5-10° |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. wisc.edu It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). wisc.edu

For this compound, NBO analysis would reveal significant intramolecular charge transfer (ICT) interactions that stabilize the molecular structure. acadpubl.eu Key interactions would likely involve the delocalization of lone pair electrons from the ether oxygen (O), the ester oxygens (O), and the chlorine (Cl) atom into the antibonding orbitals (π*) of the aromatic ring and the nitro group. acadpubl.euaimspress.com The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies their strength. A higher E(2) value indicates a more intense interaction. wisc.eduaimspress.com These interactions are crucial in defining the molecule's electronic properties and reactivity.

Table 2: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound via NBO Note: This table presents hypothetical but chemically reasonable interactions and stabilization energies based on the structure of the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) O (ether) | π*(C-C) (phenyl ring) | ~15-25 | n → π* |

| LP(2) O (carbonyl) | π*(C-O) (ester) | ~20-30 | n → π* |

| LP(1) N (nitro) | π*(C-C) (phenyl ring) | ~5-10 | n → π* |

| LP(3) Cl | σ*(C-C) (phenyl ring) | ~2-5 | n → σ* |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. researchgate.netresearchgate.net

In this compound, the HOMO is expected to be localized primarily over the electron-rich phenoxy portion of the molecule, while the LUMO is likely centered on the electron-withdrawing nitro group and the phenyl ring. A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the ground state. researchgate.net This analysis is vital for predicting how the molecule will behave in chemical reactions and biological systems. karazin.ua

Table 3: Predicted Frontier Molecular Orbital Energies for this compound Note: Values are illustrative and typical for similar nitroaromatic compounds calculated via DFT.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -7.0 to -8.0 |

| LUMO Energy | ~ -3.0 to -4.0 |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) might interact with a macromolecular target, typically a protein. These methods are instrumental in drug discovery and in understanding the mechanisms of action for bioactive compounds.

Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the active site of a target protein. researchgate.net The process involves generating multiple conformations of the ligand and fitting them into the protein's binding pocket. A scoring function is then used to estimate the binding affinity, often expressed as a docking score in kcal/mol, with more negative values indicating stronger binding. jbcpm.com

The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. rsc.org For a compound like this compound, potential interactions could involve the nitro group or ester carbonyl oxygen acting as hydrogen bond acceptors, while the chlorophenyl ring could engage in hydrophobic or π-π stacking interactions with amino acid residues in the protein's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ekb.egmdpi.com QSAR models are widely used to predict the activity of new chemical entities, thereby reducing the need for extensive experimental testing. nih.govnih.gov

To develop a QSAR model for compounds related to this compound, a dataset of structurally similar molecules with known biological activities (e.g., herbicidal efficacy) would be required. mdpi.com Various molecular descriptors, which are numerical representations of chemical information, would be calculated for each molecule. These can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP). Statistical methods, such as multiple linear regression, are then used to build an equation that relates these descriptors to the observed activity. researchgate.net A validated QSAR model could then be used to predict the biological activity of this compound. researchgate.net

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution, Reactivity |

| Steric/Topological | Molecular Weight, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, Membrane permeability |

| Thermodynamic | Heat of Formation | Molecular stability |

In Silico Prediction of Reactivity and Stability Profiles

The reactivity and stability of "this compound" can be extensively profiled using a variety of computational methods. Density Functional Theory (DFT) is a cornerstone of such investigations, allowing for the calculation of electronic structure and the prediction of various chemical properties.

One of the key aspects of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For molecules with similar structures, these values can be predictive of their behavior in chemical reactions. researchgate.net